molecular formula C18H21NO3S B055328 Toluene-4-sulfonic acid (R)-1-benzyl-pyrrolidin-3-yl ester CAS No. 116183-80-3

Toluene-4-sulfonic acid (R)-1-benzyl-pyrrolidin-3-yl ester

Cat. No. B055328
M. Wt: 331.4 g/mol
InChI Key: DFFINYKUAYHRBO-QGZVFWFLSA-N
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Description

Toluene-4-sulfonic acid (R)-1-benzyl-pyrrolidin-3-yl ester, commonly known as Tolrestat, is a potent and selective inhibitor of aldose reductase. Aldose reductase is an enzyme that plays a crucial role in the metabolism of glucose and fructose. Tolrestat has been extensively studied for its potential therapeutic effects in the treatment of diabetic complications.

Mechanism Of Action

Tolrestat inhibits aldose reductase by binding to the active site of the enzyme. This prevents the conversion of glucose to sorbitol, which reduces the accumulation of sorbitol in the tissues. The reduction in sorbitol accumulation is believed to be the mechanism by which Tolrestat exerts its therapeutic effects in the treatment of diabetic complications.

Biochemical And Physiological Effects

Tolrestat has been shown to reduce the accumulation of sorbitol in the tissues of diabetic patients. This reduction in sorbitol accumulation is believed to be responsible for the therapeutic effects of Tolrestat in the treatment of diabetic complications. Tolrestat has also been shown to improve nerve conduction velocity in diabetic patients with neuropathy.

Advantages And Limitations For Lab Experiments

One of the major advantages of Tolrestat is its selectivity for aldose reductase. This allows for a more targeted approach to the treatment of diabetic complications. However, Tolrestat has limited solubility in water, which can make it difficult to administer in clinical settings.

Future Directions

There are several future directions for the research and development of Tolrestat. One potential avenue of research is the investigation of Tolrestat in the treatment of other diseases and conditions that are characterized by the accumulation of sorbitol, such as cataracts and galactosemia. Another potential area of research is the development of more soluble forms of Tolrestat that can be administered more easily in clinical settings. Additionally, the optimization of Tolrestat's pharmacokinetic properties could lead to improved efficacy and reduced side effects.

Scientific Research Applications

Tolrestat has been extensively studied for its potential therapeutic effects in the treatment of diabetic complications. The inhibition of aldose reductase by Tolrestat has been shown to reduce the accumulation of sorbitol, which is believed to be a major contributor to the development of diabetic complications such as neuropathy, retinopathy, and nephropathy.

properties

IUPAC Name

[(3R)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFINYKUAYHRBO-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440539
Record name (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toluene-4-sulfonic acid (R)-1-benzyl-pyrrolidin-3-yl ester

CAS RN

116183-80-3
Record name 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-(4-methylbenzenesulfonate), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116183-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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